![molecular formula C12H12N6O B4426543 4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine CAS No. 52476-82-1](/img/structure/B4426543.png)
4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine
Overview
Description
4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine is a chemical compound with the molecular formula C12H12N6O. It contains 12 carbon atoms, 12 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom . This compound is of interest due to its unique structure, which combines a tetrazole ring with a phthalazine moiety and a morpholine ring.
Preparation Methods
The synthesis of 4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine typically involves the reaction of phthalazine derivatives with tetrazole precursors under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Tetrazolo[5,1-a]phthalazin-6-yl)morpholine can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds share the tetrazole ring structure and may have similar reactivity and applications.
Phthalazine derivatives: Compounds with the phthalazine moiety may exhibit similar biological activities.
Morpholine derivatives: These compounds share the morpholine ring and may have similar chemical properties.
The uniqueness of this compound lies in its combination of these three distinct structural elements, which can lead to unique reactivity and applications.
Properties
IUPAC Name |
4-(tetrazolo[5,1-a]phthalazin-6-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-2-4-10-9(3-1)11-13-15-16-18(11)14-12(10)17-5-7-19-8-6-17/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMGUNZNMOACAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=N3)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310573 | |
Record name | 4-(tetrazolo[5,1-a]phthalazin-6-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52476-82-1 | |
Record name | NSC228164 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(tetrazolo[5,1-a]phthalazin-6-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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